![molecular formula C14H17N3 B6123399 N-isobutyl-6-phenylpyrimidin-4-amine](/img/structure/B6123399.png)
N-isobutyl-6-phenylpyrimidin-4-amine
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Overview
Description
N-Isobutyl-6-phenylpyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound belongs to the class of pyrimidine derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of N-Isobutyl-6-phenylpyrimidin-4-amine involves the inhibition of tyrosine kinases, which are involved in the regulation of cell growth and division. The compound binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-Isobutyl-6-phenylpyrimidin-4-amine has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-Isobutyl-6-phenylpyrimidin-4-amine is its high potency and selectivity towards tyrosine kinases. However, the compound also exhibits poor solubility in aqueous media, which can limit its application in certain experimental setups.
Future Directions
There are several potential future directions for research on N-Isobutyl-6-phenylpyrimidin-4-amine. One area of interest is the development of novel analogs with improved pharmacokinetic properties and selectivity towards specific tyrosine kinases. Another direction is the investigation of the compound's potential use in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the compound's mechanism of action and its effects on other signaling pathways involved in cancer development and progression.
Synthesis Methods
The synthesis of N-Isobutyl-6-phenylpyrimidin-4-amine involves several steps, including the condensation of 2-aminopyrimidine with isobutyraldehyde, followed by reduction and subsequent reaction with phenylhydrazine. The final product is obtained through purification and crystallization.
Scientific Research Applications
N-Isobutyl-6-phenylpyrimidin-4-amine has been extensively studied for its potential use as a drug candidate. The compound has been found to exhibit potent inhibitory activity against several enzymes, including tyrosine kinases, which are involved in the development and progression of cancer.
properties
IUPAC Name |
N-(2-methylpropyl)-6-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11(2)9-15-14-8-13(16-10-17-14)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYHAQNJCFPTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=NC(=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-6-phenylpyrimidin-4-amine |
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